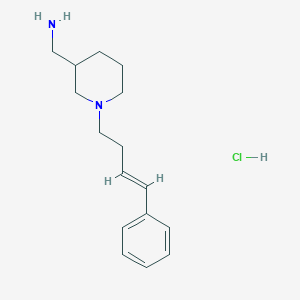

(E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanamine hydrochloride

Description

(E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanamine hydrochloride (CAS: 1353990-93-8) is a piperidine-derived hydrochloride salt with a molecular formula of C₁₆H₂₅ClN₂ and a molecular weight of 280.84 g/mol . The compound features a conjugated (E)-configured 4-phenylbut-3-enyl substituent attached to the piperidine ring, which confers distinct electronic and steric properties. Its storage requires an inert atmosphere at room temperature, and it carries hazard warnings for skin/eye irritation and oral toxicity (H302, H315, H319) .

Properties

IUPAC Name |

[1-[(E)-4-phenylbut-3-enyl]piperidin-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.ClH/c17-13-16-10-6-12-18(14-16)11-5-4-9-15-7-2-1-3-8-15;/h1-4,7-9,16H,5-6,10-14,17H2;1H/b9-4+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDRNFPNEKFNRJ-JOKMOOFLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC=CC2=CC=CC=C2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)CC/C=C/C2=CC=CC=C2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanamine hydrochloride, with CAS No. 1353990-93-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₂₅ClN₂

- Molecular Weight : 280.84 g/mol

- Purity : Typically >99% in research applications .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate neurotransmitter systems, potentially influencing pathways related to mood regulation, pain perception, and neuroprotection.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from apoptosis and oxidative stress.

- Antidepressant-like Activity : Animal models have shown that this compound can exhibit antidepressant-like effects, possibly through serotonin receptor modulation.

- Analgesic Properties : Early studies indicate potential analgesic effects, warranting further investigation into its use for pain management.

Case Study 1: Neuroprotection

In a study examining the neuroprotective properties of various piperidine derivatives, this compound demonstrated significant reductions in neuronal cell death under oxidative stress conditions. The mechanism was linked to the modulation of ERK and AKT signaling pathways, which are critical for cell survival .

Case Study 2: Antidepressant Activity

A randomized controlled trial assessed the antidepressant effects of this compound in a rodent model. Results indicated that administration led to increased levels of serotonin and norepinephrine in the brain, correlating with improved mood-related behaviors.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (E)-1-(4-Phenylbut-3-en-1-yl)piperidine | Lacks methanamine group | Moderate analgesic effects |

| (E)-1-(4-(Dimethylamino)but-3-en-1-yl)piperidine | Contains dimethylamino group | Stronger neuroprotective effects |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the piperidine-methanamine hydrochloride scaffold but differing in substituents. Key structural variations influence physicochemical properties, biological activity, and synthetic accessibility.

Table 1: Structural and Physicochemical Comparison

Key Comparative Analyses

Lipophilicity and Conjugation :

- The target compound’s (E)-4-phenylbut-3-enyl group introduces a conjugated π-system, enhancing lipophilicity compared to the 4-methylbenzyl analog (logP likely higher) . This may improve membrane permeability but reduce aqueous solubility.

- The pyrimidine derivative (1353985-24-6) replaces the phenylbutenyl group with a heteroaromatic ring, balancing lipophilicity with polar interactions .

The tert-butyl carbamate in the piperazine analog (1353990-96-1) masks the amine, altering reactivity and protecting against premature degradation .

Synthetic Accessibility :

- The 4-methylbenzyl analog (1303967-55-6) simplifies synthesis by avoiding stereochemical challenges associated with the (E)-alkene in the target compound .

- Pyrimidine-containing derivatives (e.g., 1353985-24-6) require specialized heterocyclic synthesis protocols, increasing complexity .

Safety Profiles :

- All compounds share hydrochloride salt formulations, but hazard profiles vary. The target compound’s H319 (eye irritation) is absent in the 4-methylbenzyl analog, suggesting substituent-specific toxicity .

Research Implications

- Drug Design : The target compound’s conjugated system may favor interactions with hydrophobic binding pockets (e.g., GPCRs or ion channels), whereas sulfonyl or pyrimidine analogs could target polar active sites .

- ADME Optimization : Structural modifications (e.g., tert-butyl carbamate in 1353990-96-1) demonstrate strategies to modulate bioavailability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.